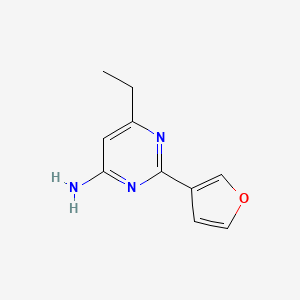![molecular formula C19H19BrN2 B3004548 2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide CAS No. 479351-96-7](/img/structure/B3004548.png)
2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide is a useful research compound. Its molecular formula is C19H19BrN2 and its molecular weight is 355.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A study by Demchenko et al. (2021) demonstrated that derivatives of 5H-pyrrolo[1,2-a]imidazole, which include compounds similar to 2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide, possess significant antibacterial and antifungal properties. This highlights the compound's potential use in developing new antimicrobial agents.
Synthesis and Chemical Properties
The synthesis and chemical behavior of related pyrroloimidazole derivatives were explored in studies like the one by Khlebnikov et al. (2014). They provide insights into facile routes for synthesizing compounds including pyrrolo[1,2-a]imidazoles, which are structurally related to the compound of interest.
Luminescent Properties
Research conducted by Tomashenko et al. (2017) on pyrroloimidazolium salts, closely related to this compound, indicated their use in synthesizing fluorescent heterotetracyclic frameworks. This suggests potential applications in areas like organic light-emitting diodes (OLEDs).
Electrocyclization and Conversion to Derivatives
Potikha et al. (2011) investigated the electrocyclization of related compounds, demonstrating the conversion of benzimidazolium bromides into various derivatives. This study indicates the potential for chemical modification and functionalization of similar compounds.
Corrosion Inhibition
A 2020 study by Kubba & Al-Joborry explored the use of an imidazo[1,2-a] pyridine derivative as a corrosion inhibitor. This suggests possible applications of this compound in protecting metals against corrosion.
Microwave Assisted Synthesis
The microwave-assisted synthesis of pyrroloimidazoles, as reported by Maity et al. (2013), presents an efficient method for producing compounds like this compound. This technique offers advantages like reduced reaction time and operational simplicity.
Synthesis and Spectral Analysis
Research like Gallagher & Adams (1989) and Abdelrazek & Metwally (2006) provide insights into the synthesis of new pyrroles and related derivatives. These studies are relevant for understanding the chemical pathways and properties of this compound.
Mechanism of Action
The mode of action of imidazole compounds can vary greatly depending on their specific structure and functional groups. Some imidazole compounds act by binding to specific receptors or enzymes in the body, thereby altering their function . The exact targets and mode of action would depend on the specific compound and its structure.
The pharmacokinetics of imidazole compounds, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely. Factors that can influence the pharmacokinetics include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action environment, including factors such as pH, temperature, and the presence of other substances, can also influence the action, efficacy, and stability of imidazole compounds .
Future Directions
Properties
IUPAC Name |
1-(4-methylphenyl)-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N2.BrH/c1-15-9-11-17(12-10-15)21-18(16-6-3-2-4-7-16)14-20-13-5-8-19(20)21;/h2-4,6-7,9-12,14H,5,8,13H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAZFIVZWNCXRZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=[N+](CCC3)C=C2C4=CC=CC=C4.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4-Dimethoxyphenyl)methyl]-3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/no-structure.png)
![N-[1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydroquinolin-5-yl]methanesulfonamide](/img/structure/B3004469.png)
![3-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3004470.png)

![Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3004473.png)
![1-(3,4-Dichlorophenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3004475.png)
![N-(2,4-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B3004478.png)
![N-(1-Cyanocycloheptyl)-2-[methyl-[(4-oxo-3H-quinazolin-2-yl)methyl]amino]acetamide](/img/structure/B3004479.png)
![N-(2-methylphenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B3004483.png)
![1-(5-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3004484.png)

![2-O-Tert-butyl 5-O-methyl (3aR,6aS)-5-(aminomethyl)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2,5-dicarboxylate](/img/structure/B3004487.png)
